molecular formula C15H15NO3 B7754248 N-(4-ethoxyphenyl)-4-hydroxybenzamide

N-(4-ethoxyphenyl)-4-hydroxybenzamide

Cat. No.: B7754248
M. Wt: 257.28 g/mol
InChI Key: NMZOKIYXMXQQCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-ethoxyphenyl)-4-hydroxybenzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of an ethoxy group attached to a phenyl ring, which is further connected to a hydroxybenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethoxyphenyl)-4-hydroxybenzamide typically involves the reaction of 4-ethoxyaniline with 4-hydroxybenzoic acid. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction mixture is stirred at room temperature for several hours until the desired product is formed. The crude product is then purified by recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions. This includes using larger reaction vessels, continuous stirring, and maintaining a controlled temperature. The use of automated systems for purification and isolation of the product can also enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethoxyphenyl)-4-hydroxybenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as ceric ammonium nitrate (CAN) to form quinones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) to convert the compound into its corresponding amine.

Common Reagents and Conditions

    Oxidation: Ceric ammonium nitrate (CAN) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in an alcoholic solvent.

    Substitution: Halogenation using bromine (Br2) in the presence of a Lewis acid catalyst like iron(III) bromide (FeBr3).

Major Products Formed

    Oxidation: Quinones.

    Reduction: Amines.

    Substitution: Halogenated derivatives.

Scientific Research Applications

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development.

    Medicine: Research has indicated its potential use in the treatment of diseases such as cancer and inflammation.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(4-ethoxyphenyl)-4-hydroxybenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, thereby modulating various biochemical pathways. For example, it may inhibit the activity of cyclooxygenase (COX) enzymes, leading to anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Phenacetin (N-(4-ethoxyphenyl)acetamide): A pain-relieving and fever-reducing drug that was widely used in the past.

    Paracetamol (acetaminophen): A widely used analgesic and antipyretic drug.

Uniqueness

N-(4-ethoxyphenyl)-4-hydroxybenzamide is unique due to the presence of both an ethoxy group and a hydroxybenzamide moiety This combination imparts specific chemical and biological properties that differentiate it from similar compounds like phenacetin and paracetamol

Properties

IUPAC Name

N-(4-ethoxyphenyl)-4-hydroxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO3/c1-2-19-14-9-5-12(6-10-14)16-15(18)11-3-7-13(17)8-4-11/h3-10,17H,2H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMZOKIYXMXQQCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-ethoxyphenyl)-4-hydroxybenzamide
Reactant of Route 2
Reactant of Route 2
N-(4-ethoxyphenyl)-4-hydroxybenzamide
Reactant of Route 3
Reactant of Route 3
N-(4-ethoxyphenyl)-4-hydroxybenzamide
Reactant of Route 4
Reactant of Route 4
N-(4-ethoxyphenyl)-4-hydroxybenzamide
Reactant of Route 5
Reactant of Route 5
N-(4-ethoxyphenyl)-4-hydroxybenzamide
Reactant of Route 6
Reactant of Route 6
N-(4-ethoxyphenyl)-4-hydroxybenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.